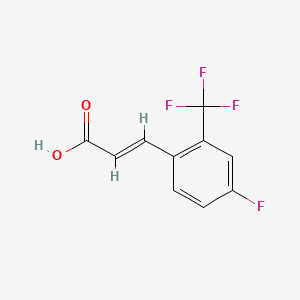

4-Fluoro-2-(trifluoromethyl)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREHSCSLACWBTF-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-21-1 | |

| Record name | 243977-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)cinnamic acid chemical properties

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)cinnamic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The strategic incorporation of both fluorine and a trifluoromethyl group onto the cinnamic acid scaffold imparts unique electronic and metabolic properties, making this molecule a valuable building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the molecule's reactivity, acidity, and biological interactions.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 243977-21-1; 280753-26-6 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1][3] |

| Molecular Weight | 234.15 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.19 ± 0.13 (Predicted) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO. | [5][6] |

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Synthesis and Reactivity Profile

The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. The most common and reliable method for preparing this compound is through a condensation reaction, leveraging the reactivity of the corresponding benzaldehyde.

Synthetic Pathway: The Knoevenagel Condensation

The Knoevenagel condensation provides an efficient route for C-C bond formation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (4-fluoro-2-(trifluoromethyl)benzaldehyde), followed by decarboxylation. The choice of a weak base like piperidine in a solvent such as pyridine is crucial; it facilitates the formation of the malonate enolate without promoting unwanted side reactions. The subsequent decarboxylation is driven by heat.

Caption: Knoevenagel condensation workflow for synthesis.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for similar substituted cinnamic acids.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.15 eq), and pyridine (3 mL per gram of aldehyde).

-

Catalysis: Add piperidine (0.12 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution, which typically occurs within 3-5 hours.

-

Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and 6N hydrochloric acid. This step protonates the carboxylate and causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold water and n-heptane to remove residual acid and unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional regions:

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents like thionyl chloride or oxalyl chloride, and reduction to the corresponding alcohol with strong reducing agents like lithium aluminum hydride.[5]

-

Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions. For instance, it can be hydrogenated to the corresponding propanoic acid derivative. The electron-withdrawing nature of the aromatic ring influences the reactivity of this double bond.

-

Aromatic Ring: The phenyl ring is substituted with two strong electron-withdrawing groups (F and CF₃). This deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.

Spectroscopic and Analytical Characterization

While a dedicated full dataset for this specific isomer is not publicly available, its spectroscopic profile can be reliably predicted based on data from closely related analogues like 2-fluoro-4-(trifluoromethyl)cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid.[4][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Complex multiplets expected in the δ 7.5-8.1 ppm range, showing couplings to both ¹⁹F nuclei. Vinylic Protons: Two doublets (J ≈ 16 Hz for trans isomer) expected between δ 6.7-7.8 ppm. Carboxylic Proton: A broad singlet typically observed > δ 12.0 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 167-168 ppm. Aromatic & Vinylic Carbons: Multiple signals between δ 115-145 ppm. The carbons attached to F and CF₃ will show characteristic splitting (C-F and C-C-F couplings). CF₃ Carbon: A quartet signal is expected due to coupling with the three fluorine atoms. |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1680-1710. C=C Stretch (Alkene): Peak around 1625-1640. C-F Stretch (Aryl-F & CF₃): Strong absorptions in the 1100-1350 region. |

| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z 234.03. Fragmentation would likely involve the loss of COOH (m/z 45) and F. |

These predictions are based on established principles and data from structurally similar compounds.[4][8]

Applications in Research and Development

The unique combination of a fluorine atom and a trifluoromethyl group makes this compound a highly valuable intermediate in modern chemistry.

-

Medicinal Chemistry: Fluorine substitution is a cornerstone of contemporary drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modify pKa and lipophilicity to improve pharmacokinetic profiles.[9][10] The trifluoromethyl group, in particular, is known to increase lipophilicity and cell membrane permeability. Therefore, this compound serves as a key precursor for synthesizing novel bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobials.[11][12]

-

Materials Science: Cinnamic acid derivatives are utilized in the development of polymers, coatings, and liquid crystals.[11] The fluorine substituents can enhance thermal stability, chemical resistance, and confer unique optical properties, making this compound a candidate for creating advanced functional materials.[6]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on safety data sheets for structurally related compounds.[13][14][15]

Hazard Identification

-

Eye Irritation: Causes serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory tract irritation.[13][14]

Caption: Safe handling and storage workflow.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[16]

-

Handling: Avoid creating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas). Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][13]

-

First Aid (Exposure):

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This material should be treated as hazardous chemical waste.[13]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its unique electronic properties, conferred by the dual fluorine and trifluoromethyl substituents, offer a powerful tool for modulating molecular characteristics. Understanding its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage this versatile compound in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. This compound [oakwoodchemical.com]

- 2. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | 280753-26-6 [amp.chemicalbook.com]

- 4. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. fishersci.com [fishersci.com]

4-Fluoro-2-(trifluoromethyl)cinnamic acid molecular structure

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 4-Fluoro-2-(trifluoromethyl)cinnamic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a validated synthesis protocol, and discusses its chemical reactivity and potential applications. By integrating data from authoritative sources with expert interpretation, this guide serves as a critical resource for understanding and applying this versatile chemical building block.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability by modifying lipophilicity and electronic characteristics.[1][2]

This compound is a bifunctional molecule that combines the structural features of a cinnamic acid with two distinct fluorine-containing substituents on the aromatic ring. This unique substitution pattern—a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the propenoic acid side chain—creates a molecule with distinct electronic and steric properties. Understanding the interplay of these features is crucial for leveraging its potential as a building block in advanced chemical synthesis. This guide offers a detailed examination of its molecular architecture, from fundamental properties to synthetic methodology and reactivity.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to any scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |

| CAS Number | 243977-21-1; 280753-26-6 | [4][5][6] |

| Molecular Formula | C₁₀H₆F₄O₂ | [3][4] |

| Molecular Weight | 234.15 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O | [3] |

| InChIKey | OREHSCSLACWBTF-DUXPYHPUSA-N | [3] |

| Physicochemical Property | Value (Predicted/Experimental) | Source |

| Appearance | White to off-white solid/powder | [7] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.19 ± 0.13 (Predicted) | [4] |

The (E)-isomer designation in the IUPAC name indicates a trans configuration of the substituents across the alkene double bond, which is the thermodynamically more stable form.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C10H6F4O2 | CID 5702896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. scbt.com [scbt.com]

- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]

Spectroscopic data of 4-Fluoro-2-(trifluoromethyl)cinnamic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-(trifluoromethyl)cinnamic acid

Introduction

This compound is a halogenated derivative of cinnamic acid, a class of compounds widely investigated for their diverse biological activities and applications as precursors in organic synthesis.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of paramount importance in the fields of medicinal chemistry and materials science, where fine-tuning molecular properties is crucial for developing novel therapeutic agents and functional materials.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the spectroscopic data of this compound. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output. This document provides the foundational knowledge required for unambiguous identification, purity assessment, and further investigation of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its combination of an acrylic acid moiety and a di-substituted aromatic ring, gives rise to a rich and informative spectroscopic profile. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom creates a distinct electronic environment that is clearly interrogated by various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-withdrawing substituents significantly influence the chemical shifts of the aromatic and vinylic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~12.5 - 13.0 | Broad Singlet | - |

| H-6 | ~8.1 - 8.3 | Doublet | ³J(H-H) ≈ 8.5 |

| H-3 | ~7.8 - 8.0 | Doublet of Doublets | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |

| H-5 | ~7.6 - 7.8 | Doublet of Doublets | ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |

| H-β | ~7.7 | Doublet | ³J(H-H) ≈ 16.0 |

| H-α | ~6.7 | Doublet | ³J(H-H) ≈ 16.0 |

-

Causality Behind Assignments:

-

Vinylic Protons (H-α, H-β): The large coupling constant (~16.0 Hz) is characteristic of a trans configuration across the double bond. H-β is deshielded relative to H-α due to its proximity to the aromatic ring.

-

Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing CF₃ group at C2 and the F atom at C4 deshield all aromatic protons. H-6 is expected to be the most downfield due to the ortho CF₃ group. The signals for H-3 and H-5 will appear as complex multiplets (doublet of doublets) due to both proton-proton and proton-fluorine couplings.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet, which will exchange with D₂O.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine results in characteristic C-F coupling, which is invaluable for assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) |

|---|---|---|

| C9 (C=O) | ~167 | Singlet |

| C4 | ~163 | Doublet, ¹J(C-F) ≈ 250 Hz |

| Cβ | ~142 | Singlet |

| C2 | ~135 | Quartet, ²J(C-F) ≈ 30 Hz |

| C6 | ~131 | Singlet or small quartet |

| C1 | ~130 | Doublet, ²J(C-F) ≈ 9 Hz |

| C10 (CF₃) | ~124 | Quartet, ¹J(C-F) ≈ 272 Hz |

| Cα | ~122 | Singlet |

| C3 | ~120 | Doublet, ³J(C-F) ≈ 4 Hz |

| C5 | ~116 | Doublet, ²J(C-F) ≈ 22 Hz |

-

Causality Behind Assignments:

-

Fluorine Coupling: The most informative feature is the large one-bond coupling (¹J) for C4 and the CF₃ carbon, and the smaller two-, three-, and four-bond couplings for the other aromatic carbons. The CF₃ carbon itself appears as a quartet due to coupling with its three attached fluorine atoms.

-

Substituent Effects: The C4 carbon, directly attached to fluorine, is significantly shifted downfield. The carbon bearing the CF₃ group (C2) is also downfield and its signal is split into a quartet by the three fluorine atoms.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[2] Chemical shifts are typically referenced to CFCl₃.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C4-F | ~ -105 to -115 | Singlet or narrow multiplet |

| C2-CF₃ | ~ -60 to -65 | Singlet or narrow multiplet |

-

Causality Behind Assignments:

-

The chemical shift ranges for aromatic C-F and CF₃ groups are well-established.[3][4] The specific electronic environment of the cinnamic acid derivative places them in these expected regions.

-

A weak five-bond coupling (⁵J) may be observed between the C4-F and the C2-CF₃ group, which could lead to slight broadening or fine splitting of the signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. The spectrum is expected to be dominated by vibrations from the carboxylic acid and the substituted aromatic ring.

Table 4: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1630 | C=C stretch | Alkene |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| 1100-1300 | C-F stretch | Aryl-F and CF₃ |

| ~980 | C-H bend (out-of-plane) | trans-Alkene |

-

Causality Behind Assignments:

-

Carboxylic Acid: The O-H bond exhibits a very broad absorption due to hydrogen bonding. The C=O stretch appears at a slightly lower wavenumber than a non-conjugated acid (~1710 cm⁻¹) because conjugation with the C=C double bond weakens the carbonyl bond.[5]

-

Unsaturation: The alkene and aromatic C=C stretching bands are clearly visible in the 1500-1630 cm⁻¹ region.

-

Fluorine Groups: The C-F stretching vibrations are strong and appear in the fingerprint region. The CF₃ group typically shows multiple strong absorption bands.

-

trans-Alkene: A characteristic out-of-plane C-H bending vibration around 980 cm⁻¹ provides strong evidence for the trans geometry of the double bond.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 5: Expected Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Proposed Fragment |

|---|---|

| 234 | [M]⁺ (Molecular Ion) |

| 215 | [M - F]⁺ or [M - OH - H]⁺ |

| 189 | [M - COOH]⁺ |

| 169 | [M - F - CO]⁺ |

| 145 | [C₇H₄F]⁺ |

-

Causality Behind Fragmentation:

-

Molecular Ion: The peak at m/z 234 corresponds to the molecular weight of the compound (C₁₀H₆F₄O₂).[7]

-

Key Losses: Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group (a loss of 45 Da) to give the [M - COOH]⁺ fragment. Subsequent fragmentations often involve the stable fluorinated aromatic portion of the molecule.

-

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

Caption: General workflow for the spectroscopic analysis of the target compound.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum appropriately (e.g., using an internal standard or external referencing to CFCl₃).[8]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

Protocol 2: FT-IR Data Acquisition (ATR Method)

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. rsc.org [rsc.org]

4-Fluoro-2-(trifluoromethyl)cinnamic acid CAS number 243977-21-1

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)cinnamic acid (CAS: 243977-21-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a compound of significant interest at the intersection of medicinal chemistry and materials science. Its structure, which combines the pharmacologically relevant cinnamic acid backbone with the bio-isosteric fluorine atom and the metabolically robust trifluoromethyl (CF₃) group, makes it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its chemical properties, established and plausible synthesis methodologies, potential applications grounded in the known bioactivities of related structures, and essential safety protocols. The narrative is designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule in their work.

Physicochemical and Spectroscopic Profile

The unique substitution pattern on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 243977-21-1 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1][4] |

| Molecular Weight | 234.15 g/mol | [1][3] |

| Melting Point | 181-183°C | [1] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| MDL Number | MFCD00236297 | [3][6] |

Spectroscopic Signature (Predicted)

-

¹H NMR: Protons on the acrylic acid moiety will appear as doublets in the vinylic region (~6.5-8.0 ppm), with a large coupling constant (J ≈ 16 Hz) characteristic of the trans (E) isomer, which is typically the thermodynamically favored product in most cinnamic acid syntheses.[7] Aromatic protons will appear as complex multiplets in the downfield region (~7.5-8.2 ppm). The carboxylic acid proton will be a broad singlet, often above 12 ppm, and may be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 167 ppm. The olefinic carbons will appear between ~118 and 145 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three fluorine atoms.[8]

-

¹⁹F NMR: Two distinct signals are expected. One for the fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet.

-

Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1690 cm⁻¹), a C=C stretch for the alkene (~1625 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).

Synthesis Methodologies: A Strategic Approach

The synthesis of cinnamic acids is a well-established field in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. For this compound, the most logical precursor is 4-fluoro-2-(trifluoromethyl)benzaldehyde. Several robust methods can be employed for its conversion.

Knoevenagel Condensation: A Reliable and High-Yielding Route

This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. It is a classic and highly effective method for preparing α,β-unsaturated acids. The use of a basic catalyst like piperidine in a high-boiling solvent like pyridine drives the reaction to completion.[5][7]

Causality: The base (piperidine) deprotonates malonic acid to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration and decarboxylation are driven by heating, leading to the formation of the thermodynamically stable trans-alkene. This method is often preferred for its operational simplicity and generally good yields.[5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (3-4 mL per gram of aldehyde).

-

Catalysis: Add piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. The progress can be monitored by observing the cessation of CO₂ evolution (bubbling). This typically takes 2-4 hours.[7]

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 6N HCl) to protonate the carboxylate and precipitate the product.[7]

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Knoevenagel condensation workflow for synthesis.

Alternative Synthetic Strategies: Heck and Wittig Reactions

For researchers seeking alternative pathways, particularly for substrate scope exploration or methodology development, the Heck and Wittig reactions are powerful choices.

-

Heck Reaction: This palladium-catalyzed reaction would couple an aryl halide (e.g., 1-bromo-4-fluoro-2-(trifluoromethyl)benzene) with acrylic acid or an acrylate ester.[10][11][12] The primary advantage is the ability to construct the C-C bond directly from an aryl halide, offering a different retrosynthetic disconnection. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13]

-

Wittig Reaction: This reaction involves treating 4-fluoro-2-(trifluoromethyl)benzaldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane.[14][15] A key advantage of using a stabilized ylide is the high stereoselectivity, which almost exclusively yields the E-isomer (trans).[15] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate. Its value lies in the predictable contributions of its constituent functional groups to the pharmacokinetic and pharmacodynamic profiles of a larger molecule.

The Role of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry

The strategic incorporation of fluorine is a cornerstone of modern drug design. The CF₃ group and the aromatic fluorine atom in this molecule confer several desirable properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F, particularly the CF₃ group, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[17][18]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[19]

-

Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can alter the pKa of nearby functional groups, optimizing binding.[18]

-

Modulation of Conformation: The size of the CF₃ group can act as a conformational lock, forcing a molecule into a specific, biologically active conformation.

Caption: Key functional groups and their imparted properties.

Potential Pharmacological Applications

Based on extensive research into variously substituted cinnamic acid derivatives, this molecule is a promising starting point for developing agents with a range of activities.[20][21]

| Pharmacological Activity | Rationale and Supporting Evidence |

| Antimicrobial | Cinnamic acid derivatives are known to disrupt microbial cell membranes and inhibit biofilm formation.[22][23] Fluoro-substitution, in particular, has been shown to enhance antibacterial and anti-tuberculosis activity.[20] |

| Anticancer | Certain derivatives inhibit the growth of cancer cells. The trifluoromethyl group is a common feature in many modern anticancer drugs.[24] |

| Anti-inflammatory | These compounds can modulate key inflammatory pathways, such as NF-κB signaling.[22] |

| Antidiabetic | Some cinnamic acid derivatives improve glucose uptake and insulin sensitivity. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is a summary of data found in supplier Safety Data Sheets (SDS).[2][25][26]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety goggles.

-

Skin: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory: Handle only in a chemical fume hood to avoid inhalation of dust.[26]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[26]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[26]

-

Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[26]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[27]

-

This guide is intended for research purposes only. Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. 243977-21-1 | CAS DataBase [m.chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 243977-21-1 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 243977-21-1 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]

- 17. scilit.com [scilit.com]

- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 19. 3-(Trifluoromethyl)cinnamic acid, predominantly trans [myskinrecipes.com]

- 20. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | 886501-38-8 | Benchchem [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. chemimpex.com [chemimpex.com]

- 25. indofinechemical.com [indofinechemical.com]

- 26. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 27. fishersci.com [fishersci.com]

Biological activity of fluorinated cinnamic acid derivatives

An In-depth Technical Guide on the Biological Activity of Fluorinated Cinnamic Acid Derivatives

Part 1: Foundational Principles and Strategic Synthesis

The Cinnamic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in various plants, such as cinnamon.[1][2][3] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[1][3][4] This structural versatility allows for the synthesis of a wide array of derivatives with diverse and potent biological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][4] The inherent bioactivity and synthetic tractability of the cinnamic acid skeleton make it a "privileged structure" in the field of medicinal chemistry and drug discovery.

The "Fluorine Advantage" in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance their therapeutic potential.[5] Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP).[5] These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability, collectively known as the "fluorine advantage." The strategic placement of fluorine atoms on the cinnamic acid scaffold can therefore be a powerful tool to modulate its biological activity and pharmacokinetic profile.[5]

Synthesis of Fluorinated Cinnamic Acid Derivatives

The synthesis of fluorinated cinnamic acid derivatives can be achieved through various established organic reactions. A common and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a fluorinated benzaldehyde with malonic acid or its derivatives, followed by decarboxylation to yield the corresponding fluorinated cinnamic acid.

Objective: To synthesize 4-fluorocinnamic acid from 4-fluorobenzaldehyde and malonic acid.

Materials:

-

4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), malonic acid (12.6 g, 121.0 mmol), and pyridine (50 mL).

-

Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 10% HCl (200 mL). A precipitate of the crude product will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-fluorocinnamic acid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Antimicrobial Activity

Fluorination of the cinnamic acid scaffold has been shown to enhance its antimicrobial properties, making these derivatives promising candidates for the development of new antibacterial and antifungal agents.[1][5]

Antibacterial Activity

Fluorinated cinnamic acid derivatives have demonstrated significant activity against a range of bacteria, including pathogenic strains.[1][5] For instance, a 4-fluorocinnamic acid derivative has shown enhanced activity against Mycobacterium tuberculosis compared to its non-fluorinated counterpart.[1][5]

The antibacterial action of cinnamic acid derivatives is believed to involve multiple mechanisms, including:

-

Disruption of Cell Membranes: The lipophilic nature of the phenyl ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[6]

-

Inhibition of Cellular Enzymes: These compounds can inhibit essential bacterial enzymes, such as ATPase, thereby interfering with cellular energy metabolism.[6]

-

Prevention of Biofilm Formation: Cinnamic acid derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[6][7]

The position of the fluorine atom on the phenyl ring plays a crucial role in determining the antibacterial potency. Studies have shown that para-substitution often leads to higher activity. For example, a compound with a 4-fluoro phenyl ring substitution was found to be the most active among a series of fluorinated derivatives against Mycobacterium tuberculosis, with an IC50 value of 0.36 µg/mL.[1][2]

Objective: To determine the minimum concentration of a fluorinated cinnamic acid derivative required to inhibit the visible growth of a specific bacterium.

Materials:

-

Fluorinated cinnamic acid derivative stock solution (e.g., in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated cinnamic acid derivative stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Antifungal Activity

Fluorinated cinnamic acid derivatives also exhibit promising antifungal properties.[1] Their mechanism of action often involves the inhibition of key fungal enzymes.

A primary target for the antifungal activity of these compounds is CYP51 (lanosterol 14α-demethylase), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death.

Part 3: Anticancer Activity

The anticancer potential of fluorinated cinnamic acid derivatives is a significant area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.[8][9]

Mechanisms of Action

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8][10] Fluorinated cinnamic acid derivatives have been identified as potent inhibitors of several oncogenic protein kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers.[8][11] Fluorinated cinnamide derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[8]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target in cancer therapy. Certain cinnamic acid derivatives have been shown to suppress this pathway.[10][12]

Caption: Inhibition of the EGFR Signaling Pathway.

Fluorinated cinnamic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[1] This is often achieved by increasing the levels of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent activation of apoptotic pathways.[1]

Structure-Activity Relationships (SAR)

The anticancer activity is highly dependent on the substitution pattern. For instance, a 4-fluoro substituent on the phenyl moiety has been identified as a key feature for potent EGFR tyrosine kinase inhibitors with significant cytotoxic activity against various cancer cell lines.[8]

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 (Liver Cancer) | 4.23 | [8] |

| 4-Fluoro-substituted Cinnamic Acid Derivative | A-549 (Lung Cancer) | 10.36 | [9] |

| Cinnamic Acyl Sulfonamide Derivative (56a) | MCF-7 (Breast Cancer) | 0.17 µg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of fluorinated cinnamic acid derivatives on cancer cells by measuring cell viability.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated cinnamic acid derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivative and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Part 4: Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[2][13] Fluorination can enhance this activity by modulating their interaction with key inflammatory targets.

Mechanism of Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] Cinnamic acid derivatives have been investigated as potential COX inhibitors, and fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[5]

Fluorinated cinnamic acid derivatives can also exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-κB) pathway.[6] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][13]

Part 5: Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including cholinergic deficits and neuroinflammation.[14][15] Fluorinated cinnamic acid derivatives have emerged as promising multi-target agents for the treatment of such diseases.[14][16]

Mechanism of Action: Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[16] Fluorine-substituted cinnamic acid derivatives have been shown to be potent inhibitors of both AChE and BuChE.[16]

Structure-Activity Relationships (SAR)

The position of the fluorine or chlorine substituent significantly affects the bioactivity and selectivity for AChE versus BuChE.[16]

-

Para-substitution: Compounds with a para-substituted fluorine or chlorine atom generally exhibit potent activity against AChE and poor activity against BuChE.[16]

-

Ortho-substitution: Ortho-substituted analogs tend to show the opposite effect, with higher activity against BuChE.[16]

One study found that a para-substituted fluorinated cinnamic acid derivative was the most potent in AChE inhibition with an IC50 of 1.11 ± 0.08 µmol/L and high selectivity over BuChE.[16]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Objective: To quantify the inhibitory activity of fluorinated cinnamic acid derivatives against AChE or BuChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Fluorinated cinnamic acid derivative

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme (AChE or BuChE).

-

Inhibitor Addition: Add various concentrations of the fluorinated cinnamic acid derivative to the wells and pre-incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Kinetic Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Workflow for Ellman's Method for Cholinesterase Inhibition Assay.

Part 6: Conclusion and Future Perspectives

Fluorinated cinnamic acid derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine into the cinnamic acid scaffold provides a powerful means to enhance their potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore their potential as therapeutic agents for a wide range of diseases, from infectious diseases and cancer to inflammatory disorders and neurodegenerative conditions.

Future research should focus on elucidating the detailed molecular mechanisms underlying the observed biological effects and on optimizing the structure-activity relationships to develop more potent and selective drug candidates. Further in vivo studies and clinical trials are warranted to translate the promising in vitro results into effective therapies for human diseases.

Part 7: References

-

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem. 5

-

Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. 16

-

Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. 17

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. 1

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. 8

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. 9

-

Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. 18

-

Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. MDPI. 14

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. 19

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. 20

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. 21

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. 6

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. 2

-

Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. 22

-

New neuroprotective derivatives of cinnamic acid by biotransformation. RSC Publishing. 15

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. 10

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. 7

-

Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. 13

-

Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. Atlantis Press. 11

-

A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed. 23

-

Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. ResearchGate. 24

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. 4

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. 25

-

New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Request PDF. 26

-

Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. PubMed. 27

-

Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. 28

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. ResearchGate. 29

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. NIH. 30

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. 12

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. 3

-

A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. 31

-

Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI. 32

-

Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study. Bioinformatics and Biology Insights. 33

-

Novel synthesis of fluorinated molecules with potential in drug research developed. Analytik NEWS. 34

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. 35

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. 36

-

Biological activity evaluation and structure – activity relationship analysis of ferulic acid and caffeic acid derivatives for anticancer. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrafFwPh9uqJRhYp9WkFg8WsOYCOnKhUdWZpArK0YjCea1eHuQkZjRIyKpJyBjWwzfhsbuJqbzDUxkEYorxxocSKtltQJSTakeeyelhbI80X161FgwsfSr6ayPLx8u4DK0VLtlpQbl4ZtTrCWpkPSIjO-hCcqVG5bZH9MrhIkgUuQDOmmmWCBECUsL9ZGGlyaBHIvqd6Hu8F3pEbNHjgMgLCjtAD37aBEls-HFS4DydbAA6MOhTyy2yJXzWVek0CoWHjaHEa3P1lgXDPyINpt5JdvxFBFc751g-1CcgGb4wIZPH8eb2hP-x4DHa-EtHX9Cgn_NFm87SA==](--INVALID-LINK--

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study [ajcmi.umsha.ac.ir]

- 34. analytik.news [analytik.news]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

A Technical Guide for Drug Development Professionals: Trifluoromethyl Compounds as Modulators of Critical Therapeutic Targets

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern medicinal chemistry. Its unique electronic and steric properties—including high electronegativity, metabolic stability, and lipophilicity—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of key therapeutic target classes where trifluoromethylated compounds have demonstrated significant clinical and preclinical success. We will dissect the mechanistic basis for their efficacy, provide quantitative comparisons, and detail the experimental workflows essential for the identification and validation of these interactions in a drug discovery setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of trifluorination in their therapeutic programs.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The utility of the CF3 group extends far beyond its role as a simple methyl mimic. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, modulate conformation, and enhance binding affinity through unique non-covalent interactions within a target's active site.[1][3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, a property that often translates to an extended in vivo half-life and improved bioavailability.[4] These combined attributes have made the CF3 moiety a cornerstone in the design of potent and selective inhibitors across a wide array of protein families.

Key Therapeutic Target Classes

The influence of trifluoromethyl-containing compounds spans multiple major classes of therapeutic targets. Here, we explore the mechanistic underpinnings of their activity in several key areas.

Enzymes: Precision Inhibition through Electronic and Steric Effects

Enzymes, particularly kinases and cyclooxygenases, are prominent targets for trifluoromethylated drugs. The CF3 group's ability to enhance binding affinity and selectivity is a recurring theme.

The selective inhibition of COX-2 is a classic example of the power of the CF3 group. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, contains a trifluoromethyl group that is crucial for its activity and selectivity.[5]

-

Mechanism of Action: The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl group of Celecoxib extends into this pocket, forming favorable interactions that anchor the inhibitor and contribute to its high affinity and ~30-fold selectivity for COX-2 over COX-1.[6][7] This selective inhibition blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins responsible for gastric mucosal protection, which are primarily synthesized via COX-1.[8]

-

Quantitative Impact: The importance of the CF3 group is underscored when comparing Celecoxib to analogues. While a direct des-trifluoromethyl Celecoxib is not a clinical entity, a trifluoromethyl analogue of Celecoxib (TFM-C) with a second CF3 group replacing the p-tolyl methyl group was shown to have 205-fold lower COX-2 inhibitory activity, yet it retained potent anti-inflammatory effects through COX-2 independent pathways, highlighting the complexity of structure-activity relationships (SAR).[9]

| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-2 | ~40 nM | ~30 |

| Etoricoxib | COX-2 | ~1.1 µM (in vitro) | ~106 |

| Diclofenac | COX-1/COX-2 | ~5.1 µM (COX-2) | ~0.7 |

Table 1: Comparative inhibitory concentrations (IC50) and selectivity ratios for various COX inhibitors. Data compiled from multiple sources and assay conditions may vary.[6][7]

Protein kinases are one of the most successfully drugged enzyme families, and trifluoromethyl groups are a common feature in many approved inhibitors. They often occupy hydrophobic pockets near the ATP-binding site, contributing to both potency and selectivity.

-

Mechanism of Action (Example: B-Raf Inhibitors): The drug Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets Raf kinases (B-Raf and C-Raf) and various receptor tyrosine kinases (VEGFR, PDGFR).[10] The trifluoromethylphenyl moiety of Sorafenib plays a critical role by sterically blocking the movement of the DFG motif and the activation loop, locking the kinase in an inactive conformation.[10] This prevents the kinase from adopting its active state, thereby inhibiting downstream signaling in the MAPK pathway.

-

Quantitative Impact: The potency of trifluoromethylated kinase inhibitors is evident from their low nanomolar IC50 values against their primary targets.

| Inhibitor | Primary Targets | IC50 (nM) |

| Sorafenib | Raf-1, B-Raf, VEGFR2, PDGFRβ | 6 (Raf-1), 20 (B-Raf), 90 (VEGFR2) |

| Ponatinib | BCR-ABL, VEGFR2, FGFR1 | 0.37 (BCR-ABL), 1.5 (VEGFR2) |

| Nilotinib | BCR-ABL | 20 (BCR-ABL) |

Table 2: IC50 values of prominent trifluoromethyl-containing kinase inhibitors against key targets.[1][11]

Trifluoromethyl ketones (TFMKs) are a special class of inhibitors that act as potent, often covalent, inhibitors of serine and cysteine proteases.[12]

-

Mechanism of Action: The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF3 group. This makes it susceptible to nucleophilic attack by a serine hydroxyl or cysteine thiol group in the enzyme's active site. The attack forms a stable, covalent hemiketal or hemithioketal intermediate that mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent, often slow-tight binding inhibition.[12][13]

-

Quantitative Impact: The potency of TFMK inhibitors can increase over time as the covalent adduct forms. For example, a TFMK inhibitor of the SARS-CoV 3CL protease showed a significant increase in potency with longer incubation.

| Inhibitor | Target | Ki (µM) at 10 min | Ki (µM) at 4 hr |

| TFMK 5h | SARS-CoV 3CL Protease | 8.8 | 0.3 |

Table 3: Time-dependent inhibition of SARS-CoV 3CL Protease by a trifluoromethyl ketone inhibitor, demonstrating the formation of a tightly bound complex.[13]

G-Protein Coupled Receptors (GPCRs)

The incorporation of CF3 groups into GPCR ligands can enhance binding affinity and modulate functional activity. The lipophilic nature of the CF3 group can improve membrane permeability, while its electronic properties can fine-tune interactions within the receptor's binding pocket.[2]

-

Mechanism of Action (Example: NK1 Receptor): Aprepitant, an antagonist of the Neurokinin 1 (NK1) receptor, contains a bis-trifluoromethyl-phenyl ring. 19F-NMR studies have shown that this ring undergoes flipping motions while bound to the receptor, indicating that the binding pocket is dynamic. The CF3 groups probe a large volume within the binding site, contributing to the high affinity of the ligand through extensive hydrophobic and van der Waals interactions.[14] The presence of the CF3 group can significantly increase binding affinity compared to non-fluorinated analogs.[3]

Ion Channels

Trifluoromethylated compounds are also effective modulators of ion channels, particularly voltage-gated sodium channels.[15]

-

Mechanism of Action: Many local anesthetics and antiarrhythmic drugs function by blocking the pore of voltage-gated sodium channels. The introduction of a CF3 group can enhance the hydrophobicity of a molecule, facilitating its partitioning into the cell membrane and access to the channel's binding site within the pore. Furthermore, the electronic effects of the CF3 group can influence the interaction with key amino acid residues in the channel lining. For example, trifluoromethyl-containing antidepressants like fluoxetine have been shown to exhibit sodium channel-blocking activity.

Experimental Workflows for Target Identification and Validation

Confirming that a trifluoromethylated compound engages its intended target within the cell is a critical step in drug development. The following section details key experimental protocols for target validation and characterization.

In Vitro Target Engagement: Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity and determining inhibitor potency (IC50).

-

Kinase Reaction Setup:

-

In a 384-well plate, add 5 µL of the test compound serially diluted in an appropriate buffer. Include a vehicle control (e.g., DMSO).

-

Add 5 µL of a 2x kinase solution to each well.

-

Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

ADP-Glo™ Kinase Assay Workflow.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its target in a physiological context (i.e., within intact cells or tissues). The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6]

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat cells with various concentrations of the trifluoromethylated compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest and wash the cells, then resuspend them in a buffer like PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by immediate cooling to 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells via freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.

-

Quantify the band intensities and plot them against the temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Cellular Thermal Shift Assay (CETSA®) Workflow.

Ion Channel Modulation: Whole-Cell Patch-Clamp Electrophysiology